molecular formula C13H14BrNO3S B2691982 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide CAS No. 1052552-14-3

2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide

Cat. No.: B2691982
CAS No.: 1052552-14-3
M. Wt: 344.22
InChI Key: LWQGVKJZKOEEBY-UHFFFAOYSA-N
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Description

2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Preparation Methods

The synthesis of 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide typically involves the formation of the thiazole ring through well-known methods such as the Hantzsch, Cook-Heilbron, and Gabriel synthesis . These methods often use reagents like thioamides, thiourea, ammonium thiocarbamate, or dithiocarbamate. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar compounds to 2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide include other thiazole derivatives such as:

Properties

IUPAC Name

2-[2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S.BrH/c1-8-14-11(7-18-8)9-3-4-12(17-2)10(5-9)6-13(15)16;/h3-5,7H,6H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQGVKJZKOEEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)CC(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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